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Introduction
ω-Conotoxin MVIIA, a 25-amino acid peptide isolated from the venom of the marine cone snail

Conus magus, is a highly selective and potent blocker of N-type voltage-gated calcium

channels (CaV2.2).[1][2] This remarkable specificity has made it an invaluable tool for

neuroscientists and a blueprint for the development of novel analgesics. The synthetic

equivalent of ω-conotoxin MVIIA, ziconotide (Prialt®), is an FDA-approved non-opioid

analgesic for the treatment of severe chronic pain, underscoring the therapeutic significance of

this marine peptide.[2][3] This technical guide provides an in-depth overview of the discovery,

isolation, chemical synthesis, and characterization of ω-conotoxin MVIIA, tailored for

professionals in research and drug development.

Physicochemical and Pharmacological Properties
ω-Conotoxin MVIIA is a basic peptide characterized by three disulfide bonds that form a stable

"inhibitor cystine knot" motif, crucial for its biological activity.[4] Its primary sequence and

disulfide connectivity are well-established.
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Property Value Reference

Amino Acid Sequence
CKGKGAKCSRLMYDCCTGS

CRSGKC-NH2
[2]

Disulfide Bonds
Cys1-Cys16, Cys8-Cys20,

Cys15-Cys25
[2]

Molecular Weight ~2639 Da [5]

Target
N-type Voltage-Gated Calcium

Channel (CaV2.2)
[1][2]

Mechanism of Action Pore Blocker [4]

Quantitative Analysis of Biological Activity
The potency of ω-conotoxin MVIIA has been quantified through various in vitro and in vivo

assays.
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Assay Type Parameter Value
Species/Cell
Line

Reference

In Vitro: CaV2.2

Inhibition
IC50 6.8 ± 2.1 nM SH-SY5Y cells [1]

In Vitro: CaV2.2

Inhibition
IC50

89 nM (for a

related

conotoxin, Bu8,

with MVIIA as a

comparator)

HEK293 cells

expressing rat

CaV2.2

[6]

In Vivo:

Analgesia (OIPN

model)

ED50 0.8 pmol/paw Rodent [1]

In Vivo:

Analgesia (Hot

tail-flick)

Potency vs.

Morphine

~800 times more

potent
Rat [7]

In Vivo:

Analgesia

(General)

Potency vs.

Morphine

100 to 1,000

times more

potent

General [2][8]

Experimental Protocols
Discovery and Isolation from Conus magus Venom
The original discovery of ω-conotoxin MVIIA relied on a bioassay-guided fractionation of the

crude venom of Conus magus.[9] The following protocol is a representative reconstruction of

the methods likely employed.

1. Venom Extraction:

Venom ducts from Conus magus specimens are dissected and homogenized in 0.1 M acetic

acid.

The homogenate is centrifuged at 10,000 x g for 20 minutes to pellet cellular debris.

The supernatant, containing the crude venom, is collected and lyophilized.
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2. Size-Exclusion Chromatography (Initial Fractionation):

The lyophilized crude venom is redissolved in 0.1 M acetic acid and applied to a Sephadex

G-50 column (or similar) equilibrated with the same buffer.

Elution is performed with 0.1 M acetic acid, and fractions are collected.

Aliquots of each fraction are tested for biological activity using a suitable bioassay (e.g.,

inhibition of neurotransmitter release from a synaptosomal preparation or a specific

behavioral assay in mice).

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Purification):

Active fractions from the size-exclusion chromatography are pooled, lyophilized, and

redissolved in 0.1% trifluoroacetic acid (TFA) in water.

The sample is injected onto a semi-preparative C18 RP-HPLC column.

A linear gradient of acetonitrile (containing 0.1% TFA) from 5% to 60% over 60 minutes is

used for elution, with monitoring at 214 nm and 280 nm.

Fractions corresponding to distinct peaks are collected and subjected to the bioassay.

The active fraction is further purified on an analytical C18 RP-HPLC column using a

shallower acetonitrile gradient to achieve homogeneity.

4. Characterization:

The purified peptide's primary sequence is determined by Edman degradation.

Mass spectrometry is used to confirm the molecular weight and disulfide bond connectivity

(after reduction and alkylation).
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Bioassay-guided purification workflow for ω-conotoxin MVIIA.

Chemical Synthesis of ω-Conotoxin MVIIA
The chemical synthesis of ω-conotoxin MVIIA is typically achieved via Fmoc-based solid-phase

peptide synthesis (SPPS), followed by oxidative folding to form the three disulfide bonds.[10]

[11][12]

1. Solid-Phase Peptide Synthesis (Fmoc Chemistry):

Resin: Rink amide resin is used to obtain the C-terminally amidated peptide.

Amino Acid Protection: N-α-Fmoc protected amino acids are used. Cysteine residues are

protected with acid-labile groups (e.g., Trityl (Trt)).

Coupling: Amino acids are activated with a coupling reagent such as HBTU/HOBt in the

presence of a base like DIPEA in DMF.

Deprotection: The Fmoc group is removed with 20% piperidine in DMF to allow for the

coupling of the next amino acid.

Cleavage: The synthesized peptide is cleaved from the resin using a cleavage cocktail,

typically containing a high concentration of TFA with scavengers (e.g., triisopropylsilane and

water) to remove the side-chain protecting groups.
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2. Oxidative Folding and Purification:

The crude, linear peptide is dissolved in a folding buffer (e.g., 0.1 M ammonium acetate, pH

7.5-8.0) containing a redox pair, such as reduced and oxidized glutathione (GSH/GSSG), to

facilitate correct disulfide bond formation. The reaction is typically carried out at 4°C for 24-

48 hours.

The folded peptide is purified by RP-HPLC using a C18 column and a water/acetonitrile

gradient containing 0.1% TFA.

The purity and identity of the synthetic ω-conotoxin MVIIA are confirmed by analytical RP-

HPLC and mass spectrometry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14754291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solid-Phase Peptide Synthesis Cycle

Rink Amide Resin

Fmoc Deprotection (Piperidine)

Amino Acid Coupling (HBTU/HOBt)

n cycles

Cleavage from Resin (TFA)

Oxidative Folding (GSH/GSSG)

RP-HPLC Purification

Synthetic ω-Conotoxin MVIIA

Click to download full resolution via product page

Workflow for the chemical synthesis of ω-conotoxin MVIIA.

Mechanism of Action: Signaling Pathway
ω-Conotoxin MVIIA exerts its analgesic effect by blocking N-type calcium channels located on

the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord. This
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blockage inhibits the influx of calcium ions that is necessary for the release of

neurotransmitters, such as glutamate and substance P, which are involved in the transmission

of pain signals to the brain.
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Postsynaptic Neuron

Action Potential Arrives N-type CaV2.2 Channel
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Signaling pathway showing the inhibitory action of ω-conotoxin MVIIA.

Conclusion
The discovery and characterization of ω-conotoxin MVIIA represent a landmark in

neuroscience and drug development. Its journey from the venom of a marine snail to a clinically

approved analgesic highlights the immense potential of natural products in modern medicine.

The detailed protocols and data presented in this guide offer a valuable resource for

researchers and scientists working to further understand the pharmacology of ion channels and

to develop the next generation of targeted therapeutics for pain and other neurological

disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b14754291?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14754291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

